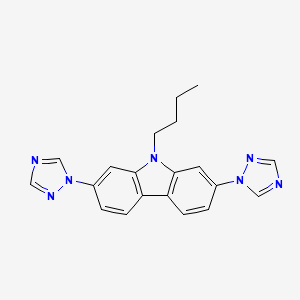
9-Butyl-2,7-di(1H-1,2,4-triazol-1-yl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Butyl-2,7-di(1H-1,2,4-triazol-1-yl)-9H-carbazole is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-2,7-di(1H-1,2,4-triazol-1-yl)-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as carbazole and 1H-1,2,4-triazole derivatives.
Functionalization: The carbazole core is functionalized at the 2 and 7 positions with 1H-1,2,4-triazole groups through nucleophilic substitution reactions.
Butylation: The 9-position of the carbazole is then butylated using butyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
9-Butyl-2,7-di(1H-1,2,4-triazol-1-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
Chemistry
In chemistry, 9-Butyl-2,7-di(1H-1,2,4-triazol-1-yl)-9H-carbazole can be used as a building block for the synthesis of more complex molecules and materials.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a potential candidate for drug development.
Medicine
In medicine, derivatives of carbazole are often explored for their therapeutic potential in treating various diseases, including cancer, infections, and neurological disorders.
Industry
In industry, carbazole derivatives are used in the production of dyes, pigments, and organic semiconductors for electronic devices.
作用機序
The mechanism of action of 9-Butyl-2,7-di(1H-1,2,4-triazol-1-yl)-9H-carbazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating various biochemical pathways.
類似化合物との比較
Similar Compounds
9-Butylcarbazole: Lacks the triazole groups, making it less versatile in terms of chemical reactivity.
2,7-Di(1H-1,2,4-triazol-1-yl)-9H-carbazole: Similar structure but without the butyl group, which may affect its solubility and biological activity.
Uniqueness
The presence of both butyl and triazole groups in 9-Butyl-2,7-di(1H-1,2,4-triazol-1-yl)-9H-carbazole makes it unique, offering a combination of properties that can be tailored for specific applications in various fields.
特性
分子式 |
C20H19N7 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
9-butyl-2,7-bis(1,2,4-triazol-1-yl)carbazole |
InChI |
InChI=1S/C20H19N7/c1-2-3-8-25-19-9-15(26-13-21-11-23-26)4-6-17(19)18-7-5-16(10-20(18)25)27-14-22-12-24-27/h4-7,9-14H,2-3,8H2,1H3 |
InChIキー |
DVFOETKYEJJNSX-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=C(C=CC(=C2)N3C=NC=N3)C4=C1C=C(C=C4)N5C=NC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


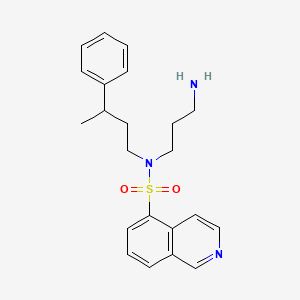
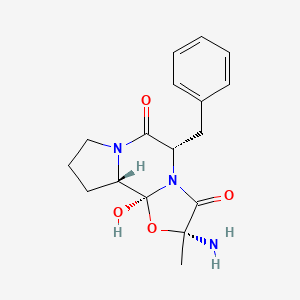
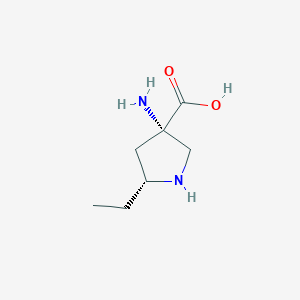
![4-Bromobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876863.png)
![2-(Difluoromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12876865.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-oxazole-5-carboxamide](/img/structure/B12876869.png)
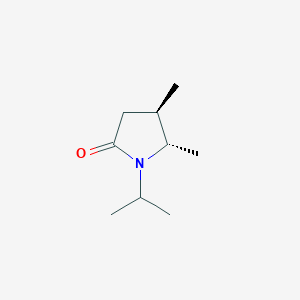

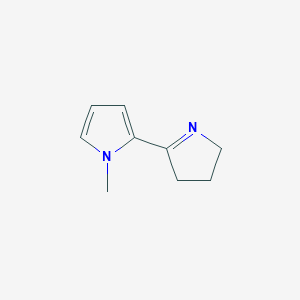
![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876897.png)
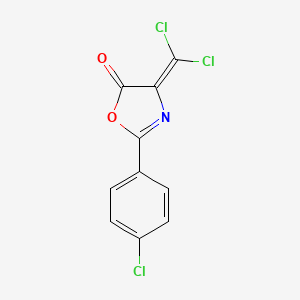
![4-Ethyl-2-hydroxybenzo[d]oxazole](/img/structure/B12876911.png)

![2-(Aminomethyl)-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12876923.png)
